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Abstract
INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1

(LSD1), a key enzyme in transcriptional regulation. This document provides a detailed overview

of the mechanism of action of INCB059872, with a particular focus on how Precision Run-On

sequencing (PRO-seq) has been instrumental in elucidating its effects on nascent transcription.

We present comprehensive protocols for PRO-seq, Chromatin Immunoprecipitation sequencing

(ChIP-seq), and single-cell RNA sequencing (scRNA-seq) to enable researchers to further

investigate the effects of this and similar compounds. Quantitative data from key studies are

summarized, and signaling pathways and experimental workflows are visualized to facilitate a

deeper understanding of the compound's activity.

Introduction
INCB059872 is an orally bioavailable small molecule that covalently binds to and inhibits LSD1

(also known as KDM1A).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine

oxidase that plays a critical role in regulating gene expression by demethylating histone H3 at

lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, INCB059872 alters the histone

methylation landscape, leading to the de-repression of tumor suppressor genes and the

suppression of oncogenic pathways.[1] This activity has shown therapeutic potential in various

malignancies, particularly in acute myeloid leukemia (AML).[2][3]
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PRO-seq is a powerful technique that maps the location of actively transcribing RNA

polymerases at single-nucleotide resolution.[4] This method provides a dynamic snapshot of

gene expression by capturing nascent RNA transcripts. The application of PRO-seq has been

pivotal in defining the immediate transcriptional consequences of INCB059872 treatment,

revealing rapid changes at both gene bodies and distal regulatory elements (enhancers).[2][3]

Mechanism of Action of INCB059872
INCB059872's primary mechanism of action involves the inhibition of the LSD1/CoREST

complex. This complex is often recruited to chromatin by transcription factors such as Growth

Factor Independence 1 (GFI1) and GFI1B to repress target gene expression. Key mechanistic

findings from PRO-seq and related analyses include:

De-repression of GFI1/GFI1B Target Genes: PRO-seq analysis in AML cell lines treated with

INCB059872 revealed a rapid and significant upregulation of nascent transcription at genes

and enhancers that are known targets of the GFI1/GFI1B repressor complex.[2][3] Motif

analysis of the upregulated enhancer regions showed a strong enrichment for the

GFI1/GFI1B binding motif.[5]

Induction of Myeloid Differentiation: The de-repression of GFI1/GFI1B target genes by

INCB059872 promotes a myeloid differentiation gene signature in AML cells.[6] This is

evidenced by the upregulation of genes associated with hematopoietic cell lineage and

myeloid cell differentiation, such as CSF1R and CD86.

Enhancer-Driven Transcriptional Activation: A significant finding from PRO-seq studies was

that the transcriptional changes at enhancers outnumbered those within gene bodies

following INCB059872 treatment.[5] This highlights the critical role of enhancer regulation in

the compound's mechanism of action.

Impact on Megakaryocyte Maturation: While promoting myeloid differentiation, INCB059872
has also been shown to stall the maturation of megakaryocyte progenitor cells.[6] This effect

is also linked to the inactivation of GFI1/GFI1B and may explain the thrombocytopenia

observed in preclinical models.[3][6]
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The following tables summarize key quantitative data from studies investigating the effects of

INCB059872.

Table 1: In Vitro Activity of INCB059872 in AML Cell Lines

Cell Line
INCB059872
Concentration

Time Point Effect Reference

THP-1 25 nM 24 hours

Upregulation of

203 genes (>1.5-

fold)

[5]

THP-1 25 nM 24 hours

Upregulation of

nearly 1300

enhancers (>1.5-

fold)

[5]

THP-1 25 nM 3 days

Induction of

myeloid

differentiation

[5]

MV-4-11 100 nM 24 hours

Upregulation of

1338 genes

(>1.5-fold)

[5]

Table 2: PRO-seq Analysis of Transcriptional Changes in THP-1 Cells Treated with

INCB059872 (25 nM)

Time Point
Upregulate
d Genes
(>1.5-fold)

Downregula
ted Genes
(>1.5-fold)

Upregulate
d
Enhancers
(>1.5-fold)

Downregula
ted
Enhancers
(>1.5-fold)

Reference

6 hours ~50 ~25 ~400 ~100 [5]

12 hours ~100 ~50 ~800 ~200 [5]

24 hours 203 ~100 ~1300 ~300 [5]
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Signaling Pathways and Experimental Workflows

Drug Action Cellular Target

Transcription Factors
Chromatin Level

Cellular Outcome

INCB059872 LSD1/CoREST ComplexInhibits

GFI1/GFI1BInteracts with

Target Enhancers and Genes

Represses via H3K4 demethylation

Represses

Myeloid Differentiation
Leads to

Megakaryocyte Maturation Stall
Contributes to

Click to download full resolution via product page

INCB059872 Mechanism of Action
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Start: Cell Culture and Treatment
(e.g., THP-1 cells + INCB059872)

Cell Permeabilization

Nuclear Run-On with Biotin-NTPs

RNA Extraction and Hydrolysis

Streptavidin Bead Binding of Biotinylated RNA

3' Adapter Ligation

Streptavidin Bead Purification

RNA 5' Decapping

5' Adapter Ligation

Streptavidin Bead Purification

Reverse Transcription and PCR Amplification

High-Throughput Sequencing

Data Analysis: Mapping and Quantification of Nascent Transcripts

End: Identification of Transcriptional Changes
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PRO-seq Experimental Workflow
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Detailed Experimental Protocols
PRO-seq Protocol for Mammalian Cells
This protocol is adapted for adherent or suspension mammalian cells to analyze nascent

transcription.

Materials:

Cell Scrapers (for adherent cells)

Ice-cold PBS

Permeabilization Buffer (10 mM Tris-HCl pH 7.4, 300 mM Sucrose, 10 mM KCl, 5 mM

MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.05% Tween-20, 1 U/µL RNase inhibitor)

Nuclear Run-On Buffer (5 mM Tris-HCl pH 8.0, 150 mM KCl, 2.5 mM MgCl2, 0.5 mM DTT,

1% Sarkosyl, 0.5 mM Biotin-11-ATP, 0.5 mM Biotin-11-CTP, 0.5 mM Biotin-11-GTP, 0.5 mM

Biotin-11-UTP, 1 U/µL RNase inhibitor)

TRIzol Reagent

Streptavidin Magnetic Beads

RNA Ligation and Library Preparation Kits (follow manufacturer's instructions)

Procedure:

Cell Harvesting and Permeabilization:

Harvest approximately 10 million cells per condition. For adherent cells, wash with ice-cold

PBS and scrape. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at

4°C.

Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.

Incubate on ice for 5 minutes.

Pellet the permeabilized cells by centrifugation at 800 x g for 5 minutes at 4°C.
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Carefully remove the supernatant.

Nuclear Run-On:

Resuspend the nuclear pellet in 100 µL of Nuclear Run-On Buffer.

Incubate at 37°C for 5 minutes.

RNA Extraction:

Add 1 mL of TRIzol reagent to the nuclear run-on reaction and mix thoroughly.

Proceed with RNA extraction according to the TRIzol manufacturer's protocol.

Resuspend the final RNA pellet in RNase-free water.

RNA Hydrolysis and Biotinylated RNA Enrichment:

Hydrolyze the RNA to an average size of ~100 nucleotides by incubating in a sodium

hydroxide solution followed by neutralization.

Incubate the hydrolyzed RNA with streptavidin magnetic beads to enrich for biotinylated

nascent transcripts.

Wash the beads extensively to remove non-biotinylated RNA.

Library Preparation and Sequencing:

Perform on-bead 3' adapter ligation.

Elute the RNA and perform 5' decapping and 5' adapter ligation.

Reverse transcribe the RNA to cDNA.

PCR amplify the cDNA library.

Perform high-throughput sequencing of the prepared library.

ChIP-seq Protocol for Histone Marks
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This protocol is for the analysis of histone modifications in response to INCB059872 treatment.

Materials:

Formaldehyde (37%)

Glycine

Cell Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

Dilution Buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100,

0.01% SDS, protease inhibitors)

Antibody specific for the histone mark of interest (e.g., H3K4me2, H3K27ac)

Protein A/G Magnetic Beads

Wash Buffers (Low Salt, High Salt, LiCl)

Elution Buffer (1% SDS, 0.1 M NaHCO3)

RNase A and Proteinase K

DNA Purification Kit

Procedure:

Cross-linking:

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link

proteins to DNA.

Quench the reaction with 125 mM glycine for 5 minutes.

Cell Lysis and Chromatin Shearing:

Lyse the cells in Cell Lysis Buffer.
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Shear the chromatin to fragments of 200-500 bp using sonication. Optimize sonication

conditions for your specific cell type and equipment.

Immunoprecipitation:

Dilute the sheared chromatin with Dilution Buffer.

Pre-clear the chromatin with Protein A/G magnetic beads.

Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

Washes and Elution:

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl

Wash Buffer to remove non-specific binding.

Elute the chromatin from the beads using Elution Buffer.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified DNA.

Perform high-throughput sequencing.

scRNA-seq Protocol for Bone Marrow Cells
This protocol is for analyzing the heterogeneity of cellular responses to INCB059872 in a

complex tissue like bone marrow.
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Materials:

Bone Marrow Aspirate

Red Blood Cell Lysis Buffer

FACS Buffer (PBS with 2% FBS)

Antibodies for cell surface markers (optional, for cell sorting)

Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)

Cell Viability Stain (e.g., Trypan Blue)

Procedure:

Sample Preparation:

Isolate mononuclear cells from the bone marrow aspirate using density gradient

centrifugation (e.g., Ficoll-Paque).

Lyse red blood cells using Red Blood Cell Lysis Buffer.

Wash the cells with FACS Buffer.

Cell Sorting (Optional):

If specific cell populations are of interest, stain the cells with fluorescently labeled

antibodies against cell surface markers.

Isolate the desired cell populations using fluorescence-activated cell sorting (FACS).

Single-Cell Suspension and Quality Control:

Ensure the cells are in a single-cell suspension without clumps or debris.

Assess cell viability using a cell viability stain. Aim for >90% viability.
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Count the cells and adjust the concentration according to the requirements of the single-

cell platform.

Single-Cell Library Preparation and Sequencing:

Follow the manufacturer's protocol for the chosen single-cell RNA sequencing platform

(e.g., 10x Genomics) to partition single cells and generate barcoded cDNA.

Prepare sequencing libraries from the barcoded cDNA.

Perform high-throughput sequencing.

Data Analysis:

Use specialized software (e.g., Cell Ranger, Seurat) for demultiplexing, alignment, and

quantification of gene expression at the single-cell level.

Perform downstream analyses such as clustering, cell type identification, and differential

gene expression analysis between treated and control samples.

Conclusion
PRO-seq analysis has been a cornerstone in defining the mechanism of action of the LSD1

inhibitor INCB059872. It has provided unprecedented detail into the immediate transcriptional

effects of the drug, revealing a primary role for the de-repression of GFI1/GFI1B-regulated

genes and enhancers in promoting myeloid differentiation in AML. The detailed protocols

provided herein serve as a resource for researchers to further investigate the effects of

INCB059872 and other epigenetic modulators on transcriptional regulation. The integration of

PRO-seq with other powerful techniques like ChIP-seq and scRNA-seq will continue to be

crucial in advancing our understanding of drug mechanisms and in the development of novel

cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1192888?utm_src=pdf-body
https://www.benchchem.com/product/b1192888?utm_src=pdf-body
https://www.benchchem.com/product/b1192888?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. PRO-seq assay and analysis [bio-protocol.org]

2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of
the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of
the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

4. High-Quality Brain and Bone Marrow Nuclei Preparation for Single Nuclei Multiome
Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

5. ATAC-Me captures prolonged DNA methylation of dynamic chromatin accessibility loci
during cell fate transitions - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Defining the Mechanism of Action of INCB059872 using
PRO-seq Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192888#pro-seq-analysis-to-define-incb059872-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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